Morpholine, 4-(1-ethenyl-1-propylbutyl)-

Description

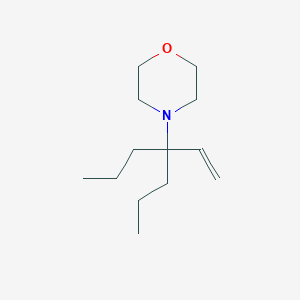

Morpholine derivatives are heterocyclic compounds featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound "Morpholine, 4-(1-ethenyl-1-propylbutyl)-" is characterized by a morpholine core substituted at the 4-position with a branched alkyl chain (1-ethenyl-1-propylbutyl). Morpholine derivatives are widely studied for their roles in medicinal chemistry, including receptor modulation, antioxidant activity, and enzyme inhibition .

Properties

CAS No. |

835654-19-8 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

4-(4-ethenylheptan-4-yl)morpholine |

InChI |

InChI=1S/C13H25NO/c1-4-7-13(6-3,8-5-2)14-9-11-15-12-10-14/h6H,3-5,7-12H2,1-2H3 |

InChI Key |

PNQLQEHWRJEOEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C=C)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for preparing morpholine derivatives is through the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity.

Industrial Production Methods

Industrial production of morpholine derivatives, including Morpholine, 4-(1-ethenyl-1-propylbutyl)-, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-ethenyl-1-propylbutyl)- can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Morpholine, 4-(1-ethenyl-1-propylbutyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-ethenyl-1-propylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Features a thiazole ring linked to a dibromoimidazole group at the morpholine 4-position.

- Key Findings :

Trisubstituted Pyrimidine Derivatives (e.g., CID2992168)

- Structure : Morpholine attached to a pyrimidine core with trifluoromethyl and aryl groups.

- Bioactivity: Demonstrated high EP2 receptor potentiation (fold shift = 4.2) compared to piperidine (fold shift = 1.0) or pyrrolidine (fold shift = 1.5) analogs .

1,2,4-Triazole-Morpholine Hybrids

- Structure : Morpholine linked to triazole rings via methylene bridges.

- Bioactivity :

Piperidinyl/Morpholinyl Benzamides (e.g., CID890517)

- Synthesis : Piperidine or morpholine rings are introduced via nucleophilic substitution or coupling reactions.

- Challenges: Morpholine derivatives often require multi-step synthesis, as seen in the preparation of 1-(4-aminophenyl)-2-morpholinoethan-1-one, which involves nitro-group reduction and careful purification .

Phenol-Morpholine Derivatives (e.g., CAS 82413-23-8)

Structural and Functional Data Table

Critical Analysis of Contradictions and Limitations

- Substituent Position Sensitivity: As seen with VPC-14449, minor structural errors (e.g., bromine placement) drastically alter spectroscopic profiles and bioactivity, emphasizing the need for rigorous characterization .

- Receptor Specificity : While morpholine enhances EP2 receptor activity in pyrimidine derivatives, it abolishes activity in benzamide analogs, suggesting context-dependent effects .

- Synthetic Complexity : Morpholine derivatives with branched alkyl chains (e.g., 1-ethenyl-1-propylbutyl) may face challenges in regioselective synthesis, as evidenced by low yields in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.